N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide
Description
N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with three methyl groups (positions 1, 3, and 6), a sulfone (dioxido) group at position 2, and a cyclopropanecarboxamide substituent at position 3. While direct data on this compound’s applications are absent in the provided evidence, its structural analogs (e.g., thiazole- and thiadiazole-based derivatives) are frequently explored for medicinal chemistry applications, such as enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-8-6-11-12(16(3)20(18,19)15(11)2)7-10(8)14-13(17)9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEABHRXJCHIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3CC3)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide is a synthetic compound with potential therapeutic applications. Its biological activity has been explored in various studies focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 295.36 g/mol. The structure includes a cyclopropanecarboxamide moiety linked to a dioxido-thiadiazole derivative, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O3S |
| Molecular Weight | 295.36 g/mol |
| CAS Number | 2035000-47-4 |
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated inhibitory effects against various pathogenic bacteria and fungi with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .
- Cytotoxicity : Some derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain substituted thiadiazoles displayed IC50 values as low as 0.004 μM against T-cell proliferation assays .
Case Studies and Research Findings
- Antibacterial Properties : A study evaluated the antibacterial effects of related compounds and found that they inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The mechanism was attributed to disruption of bacterial cell walls and interference with metabolic pathways .
- Antitumor Activity : In vitro studies indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. The selectivity towards tumor cells suggests a potential for developing targeted cancer therapies .
- Neuroprotective Effects : Preliminary tests on related compounds indicated potential neuroprotective properties in models of ischemia/reperfusion injury, suggesting that these compounds might mitigate oxidative stress in neuronal tissues .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from simpler thiazoles (e.g., compound 77) or fused imidazothiadiazoles (e.g., 5b). The sulfone group enhances electron deficiency compared to non-oxidized sulfur analogs.
- Substituent Diversity : The cyclopropanecarboxamide group in the target compound introduces rigidity, while analogs like compound 77 use bulkier aryl groups (e.g., 3-methoxybenzoyl), which may affect binding affinity in biological systems .
Optimization Challenges :
- Steric hindrance from the cyclopropane ring and methyl groups may necessitate elevated temperatures or prolonged reaction times for the target compound.
- Purification via HPLC (as in ) is critical for isolating structurally complex analogs .
Physicochemical Properties
While explicit data for the target compound are unavailable, trends in analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
